molecular formula C17H17FN2O3S B2617556 N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide CAS No. 1396798-94-9

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide

Cat. No.: B2617556
CAS No.: 1396798-94-9
M. Wt: 348.39
InChI Key: VBLATFVHFMJCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a thiophene ring, and a fluorophenyl group

Scientific Research Applications

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds separately and then combine them through a series of coupling reactions. For example, the cyclopropyl and thiophene moieties can be introduced through cyclopropanation and thiophene synthesis reactions, respectively. The final coupling step often involves the use of amide bond formation techniques, such as the use of carbodiimides or other coupling reagents under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide bond would yield an amine.

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. For example, in a biological context, it may bind to enzymes or receptors, altering their activity. The presence of the cyclopropyl and thiophene rings can influence the compound’s binding affinity and specificity, while the fluorophenyl group can enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-chlorophenyl)ethanediamide
  • N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-bromophenyl)ethanediamide

Uniqueness

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N'-(3-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-12-3-1-4-13(9-12)20-16(22)15(21)19-10-17(23,11-6-7-11)14-5-2-8-24-14/h1-5,8-9,11,23H,6-7,10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLATFVHFMJCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.